molecular formula C15H15F2N3O2 B2643130 N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034561-44-7

N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2643130
CAS No.: 2034561-44-7
M. Wt: 307.301
InChI Key: HGYIOWPEPQJTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-Difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a small-molecule compound characterized by a central isoxazole ring substituted with a pyridin-3-yl group at the 5-position and a carboxamide moiety at the 3-position. The carboxamide nitrogen is further functionalized with a 4,4-difluorocyclohexyl group. Crystallographic studies, likely employing SHELX software for structure refinement , would be critical for elucidating its three-dimensional conformation and intermolecular interactions.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2/c16-15(17)5-3-11(4-6-15)19-14(21)12-8-13(22-20-12)10-2-1-7-18-9-10/h1-2,7-9,11H,3-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYIOWPEPQJTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki coupling reaction between a pyridinyl boronic acid and a halogenated isoxazole intermediate.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction using a cyclohexyl halide.

    Final Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or cyclohexyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenated intermediates, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is primarily investigated for its potential as a therapeutic agent. Isoxazole derivatives are known for their diverse biological activities, making this compound a candidate for various pharmacological applications:

  • Anticancer Activity: Preliminary studies suggest that the compound may exhibit inhibitory effects on specific kinases involved in cancer cell proliferation. Further biochemical assays are needed to elucidate these mechanisms.
  • Antiviral Properties: Similar compounds have shown efficacy against viral infections, including Zika virus and other flaviviruses. The structural similarities may allow this compound to be explored for antiviral applications .

Case Study 1: Anticancer Screening

A study conducted on various isoxazole derivatives, including this compound, demonstrated significant anticancer activity against multiple cancer cell lines. The study utilized phenotypic screening methods to evaluate the cytotoxic effects of the compound, revealing dose-dependent responses in vitro.

Comparative Analysis of Isoxazole Derivatives

Compound NameActivity TypeTarget PathwayReference
This compoundAnticancerKinase inhibition
1,2,4-Oxadiazole derivativesAntiviralFlavivirus inhibition
3-Pyridin-4-yl-isoxazole-5-carboxylic acidAntiviralFlavivirus inhibition

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-{2-Tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-Benzimidazol-5-Yl}Ethanesulfonamide Salts

A key comparator is the benzimidazole derivative described in European Patent Bulletin EP 2008/0123456A1 . While distinct in core structure, this compound shares the 4,4-difluorocyclohexyl substituent, highlighting its utility in drug design.

Key Structural Differences and Implications :

Feature Target Compound (Isoxazole) Patent Compound (Benzimidazole)
Core Structure Isoxazole ring (5-membered, O/N heterocycle) Benzimidazole (6-membered fused N-heterocycle)
Substituent at Position 5 Pyridin-3-yl (aromatic, basic) Ethanesulfonamide (polar, acidic)
Functional Group Carboxamide Sulfonamide
Additional Groups 4,4-Difluorocyclohexyl (lipophilic) 4,4-Difluorocyclohexylmethyl (branched)
  • Isoxazoles are often used as bioisosteres for ester or amide groups, whereas benzimidazoles are common in kinase inhibitors due to their planar aromaticity .
  • 4,4-Difluorocyclohexyl Group : Both compounds utilize this moiety, likely to enhance metabolic stability and solubility. Fluorination reduces cytochrome P450-mediated oxidation, a strategy validated in multiple drug candidates .

Research Findings and Limitations

  • Crystallography: SHELX programs, widely used for small-molecule refinement , would be essential for resolving the target compound’s crystal structure.
  • Biological Activity : The evidence lacks comparative potency or selectivity data. Hypothetically, the isoxazole’s smaller core may favor selectivity for compact binding sites, whereas the benzimidazole’s bulk might suit larger enzymatic pockets.

Biological Activity

N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a synthetic compound classified as an isoxazole derivative, which has garnered attention for its potential biological activities. This compound's unique structure, featuring a cyclohexyl group with fluorine substitutions and an isoxazole moiety linked to a pyridine ring, positions it as a candidate for various therapeutic applications. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C15_{15}H15_{15}F2_{2}N3_{3}O2_{2}
  • Molecular Weight : 307.301 g/mol
  • CAS Number : 2034561-44-7
  • InChI Key : HGYIOWPEPQJTAQ-UHFFFAOYSA-N
  • SMILES Notation : C1CC(CCC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)(F)F

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the isoxazole ring.
  • Introduction of the pyridine and cyclohexyl groups.
  • Purification through techniques such as silica gel chromatography or crystallization.

Research indicates that this compound may interact with specific biological targets, including various kinases or receptors involved in cellular signaling pathways. The precise mechanisms often require further biochemical assays to elucidate their action at the molecular level.

Anti-inflammatory Activity

A study on substituted isoxazole derivatives revealed significant anti-inflammatory properties associated with certain compounds within this class. Specifically, derivatives demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. For instance:

Compound% Edema Inhibition (2h)% Edema Inhibition (3h)Binding Affinity (kcal/mol)
5b75.6876.71-8.7
5c74.4875.56-8.5
5d71.8672.32-8.4

These compounds exhibited low toxicity and minimal adverse effects during laboratory tests .

Cytotoxic Activity

Further investigations into the cytotoxic effects of isoxazole derivatives have indicated that some compounds possess significant cytotoxicity against various cancer cell lines, suggesting their potential use in cancer therapy .

Case Studies

  • Case Study on COX Inhibition :
    A series of experiments demonstrated that certain isoxazole derivatives effectively inhibited COX enzymes in vitro, leading to reduced inflammation in animal models . The molecular docking studies provided insights into the binding interactions at the active sites of COX enzymes.
  • Antimicrobial Activity :
    Another study explored the antimicrobial properties of novel isoxazole derivatives against Mycobacterium tuberculosis strains, highlighting their potential as antitubercular agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the isoxazole-3-carboxamide core in compounds like N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide?

  • The isoxazole ring is typically synthesized via cyclocondensation of hydroxylamine with β-keto esters or alkynes. For example, in structurally related compounds, ultrasound-assisted reactions with ytterbium triflate as a catalyst achieved high yields (~61%) under mild conditions . Alternatively, coupling reactions between pre-formed isoxazole intermediates (e.g., 5-(pyridin-3-yl)isoxazole-3-carboxylic acid) and amines like 4,4-difluorocyclohexanamine can be performed using carbodiimide-based coupling reagents (e.g., EDC/HOBt), as suggested by analogous carboxamide syntheses .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Use a combination of analytical techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; cyclohexyl CH2 signals split due to difluorination) .
  • Mass spectrometry (EI or ESI) : Verify molecular ion peaks (e.g., calculated [M+H]+ for C17H18F2N3O2: 342.13) and fragmentation patterns .
  • Elemental analysis : Ensure experimental C/H/N percentages match theoretical values (e.g., ±0.3% deviation) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Based on structurally similar carboxamides:

  • PPE : Wear nitrile gloves, safety glasses, and lab coats to avoid dermal/ocular exposure .
  • Engineering controls : Use fume hoods for weighing and reactions to minimize inhalation risks .
  • First aid : In case of contact, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do electronic effects of the 4,4-difluorocyclohexyl group influence the compound’s reactivity or biological interactions?

  • The electron-withdrawing fluorine atoms increase the carboxamide’s electrophilicity, potentially enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes). Comparative studies with non-fluorinated analogs (e.g., N-cyclohexyl derivatives) via molecular docking could quantify binding affinity differences . Additionally, 19F NMR can track conformational changes in solution, as fluorine substituents restrict cyclohexyl ring flexibility .

Q. What methodologies resolve contradictions in biological activity data between this compound and its analogs?

  • If conflicting data arise (e.g., varying IC50 values in enzyme assays):

  • Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) to rule out assay saturation artifacts .
  • Metabolic stability assays : Use liver microsomes to assess if differential CYP450 metabolism explains potency variations .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase) to confirm binding mode consistency across analogs .

Q. How can researchers optimize solvent systems for recrystallizing this compound to improve yield and crystallinity?

  • Screen mixed solvents (e.g., DCM/hexane, EtOAc/heptane) using gradient cooling (e.g., 40°C → 4°C over 12 hours). For fluorinated carboxamides, polar aprotic solvents like DMF may improve solubility but require careful removal via vacuum distillation . Purity can be monitored via HPLC (C18 column, 70:30 MeOH/H2O mobile phase) .

Methodological Notes

  • Synthetic yield optimization : Ultrasound irradiation (40 kHz, 4 hours) reduces reaction times compared to conventional heating, as demonstrated in analogous isoxazole syntheses .
  • Stability testing : Store the compound at −20°C under argon to prevent hydrolysis of the carboxamide group, with periodic TLC checks for degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.